molecular formula C22H18ClFN2O3S B2918070 2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 1031966-80-9

2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Cat. No. B2918070
CAS RN: 1031966-80-9
M. Wt: 444.91
InChI Key: BKZFHQYCTCRLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18ClFN2O3S and its molecular weight is 444.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

  • Ring Contraction and Applications : Fülöpová et al. (2015) discussed an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process reveals the pharmacological relevance of benzothiazine 1,1-dioxides, hinting at their potential biological, medicinal, and industrial applications (Fülöpová et al., 2015).

  • Solid-Phase Synthesis for Diversity : Trapani et al. (2016) elaborated on a synthesis approach for 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides from polymer-supported α-amino acids, allowing for easy production of compounds with diverse structures. This method facilitates the creation of libraries of compounds for drug discovery (Trapani, Volná, & Soural, 2016).

  • Crystal Structure Analysis for Derivatives : Banu et al. (2014) conducted synthesis and crystal structure analysis of derivatives including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole. Such analyses provide insights into the molecular configurations and interactions critical for the development of new materials or pharmacological agents (Banu, Lamani, Khazi, & Begum, 2014).

  • Heterocyclic Syntheses via Carbanionically Induced Rearrangements : Hellwinkel et al. (1983) highlighted the use of sulfonyl and carbonyl functions in heterocyclic syntheses, leading to the creation of new benzo units and heterocyclic systems. These processes underline the versatility of such compounds in synthesizing novel heterocycles with potential applications in various domains (Hellwinkel, Lenz, & Lämmerzahl, 1983).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-9-5-16(6-10-18)13-25-15-22(27)26(14-17-7-11-19(24)12-8-17)20-3-1-2-4-21(20)30(25,28)29/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFHQYCTCRLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.